molecular formula C15H14ClNO2 B5158390 (1,3-benzodioxol-5-ylmethyl)(3-chloro-2-methylphenyl)amine

(1,3-benzodioxol-5-ylmethyl)(3-chloro-2-methylphenyl)amine

Cat. No. B5158390
M. Wt: 275.73 g/mol
InChI Key: XBJBEAATQZZRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,3-benzodioxol-5-ylmethyl)(3-chloro-2-methylphenyl)amine, also known as MDMA, is a psychoactive drug that has been widely used recreationally for its euphoric effects. However, recent scientific research has shown that MDMA has potential therapeutic benefits in the treatment of mental health disorders such as post-traumatic stress disorder (PTSD). In

Mechanism of Action

(1,3-benzodioxol-5-ylmethyl)(3-chloro-2-methylphenyl)amine works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that is involved in mood regulation, while dopamine and norepinephrine are involved in the reward system of the brain. The increased levels of these neurotransmitters lead to feelings of euphoria, increased sociability, and decreased anxiety.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects on the body. It increases heart rate and blood pressure, and can cause dehydration and hyperthermia. Long-term use of this compound can lead to neurotoxicity, which can result in cognitive and memory impairments.

Advantages and Limitations for Lab Experiments

(1,3-benzodioxol-5-ylmethyl)(3-chloro-2-methylphenyl)amine has several advantages for lab experiments, including its ability to increase sociability and decrease anxiety in animal models. However, it also has limitations, including its potential for abuse and neurotoxicity.

Future Directions

Future research on (1,3-benzodioxol-5-ylmethyl)(3-chloro-2-methylphenyl)amine will focus on its potential therapeutic benefits in the treatment of mental health disorders. Clinical trials will continue to explore the use of this compound-assisted psychotherapy for PTSD, as well as its potential use in the treatment of anxiety, depression, and addiction. Researchers will also focus on developing safer and more effective forms of this compound, as well as identifying biomarkers for this compound-induced neurotoxicity.

Synthesis Methods

(1,3-benzodioxol-5-ylmethyl)(3-chloro-2-methylphenyl)amine is synthesized from safrole, which is extracted from the root bark of the sassafras tree. The synthesis process involves several steps, including isomerization, reduction, and reductive amination. The final product is a white crystalline powder that is commonly sold as a pill or powder.

Scientific Research Applications

(1,3-benzodioxol-5-ylmethyl)(3-chloro-2-methylphenyl)amine has been studied extensively for its potential therapeutic benefits in the treatment of mental health disorders. Clinical trials have shown that this compound-assisted psychotherapy can be effective in reducing symptoms of PTSD in patients who have not responded to traditional therapies. This compound has also been studied for its potential use in the treatment of anxiety, depression, and addiction.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3-chloro-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-10-12(16)3-2-4-13(10)17-8-11-5-6-14-15(7-11)19-9-18-14/h2-7,17H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJBEAATQZZRCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.